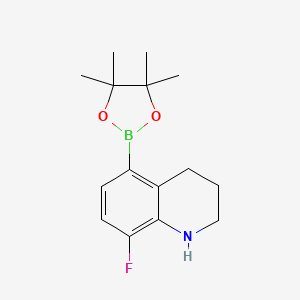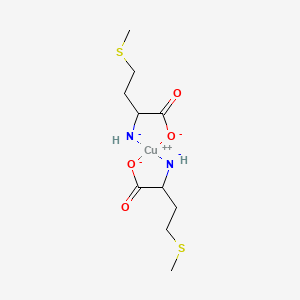
5-Isopropylnicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylnicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides. It is characterized by the presence of an isopropyl group attached to the nicotinimidamide core, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylnicotinimidamide hydrochloride typically involves the reaction of nicotinic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropylnicotinimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Isopropylnicotinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 5-Isopropylnicotinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A related compound with similar structural features but without the isopropyl group.
Isopropylamine: A simpler compound that shares the isopropyl group but lacks the nicotinimidamide core.
Nicotinic Acid: Another related compound that serves as a precursor in the synthesis of 5-Isopropylnicotinimidamide hydrochloride.
Uniqueness
This compound is unique due to the presence of both the isopropyl group and the nicotinimidamide core, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14ClN3 |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
5-propan-2-ylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)7-3-8(9(10)11)5-12-4-7;/h3-6H,1-2H3,(H3,10,11);1H |
Clave InChI |
ANIOXABKXCPMFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CN=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


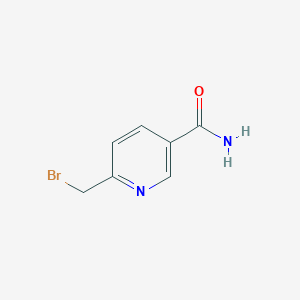
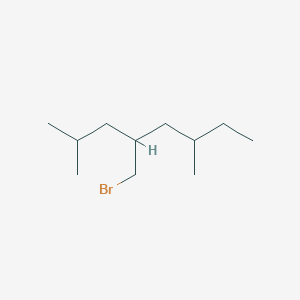
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
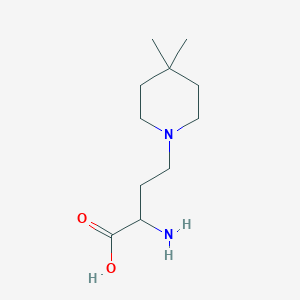
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
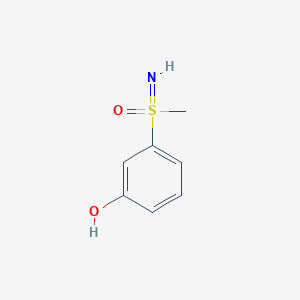
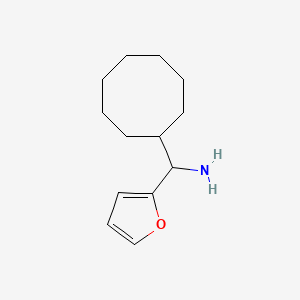
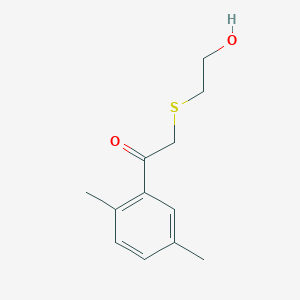
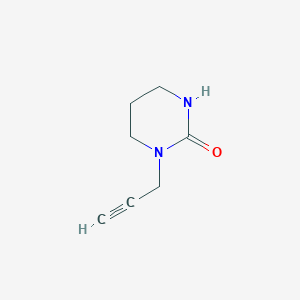
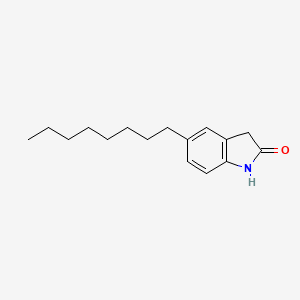
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
